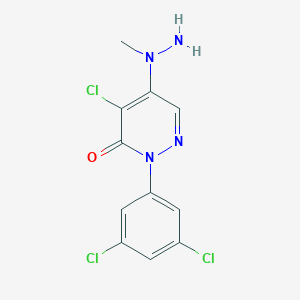

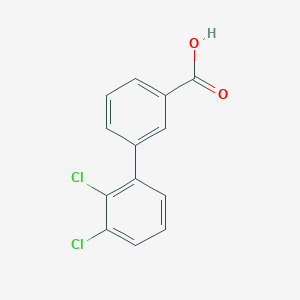

4-氯-2-(3,5-二氯苯基)-5-(1-甲基肼基)-2,3-二氢哒嗪-3-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

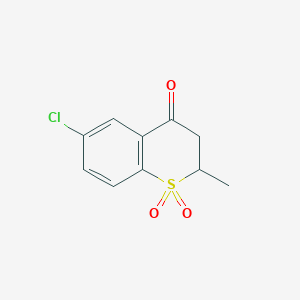

The synthesis, molecular structure, chemical reactions, and properties of pyridazinone derivatives, including those with chloro- and methylhydrazino substituents, have been subjects of interest due to their diverse pharmacological activities. The specific compound , 4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazino)-2,3-dihydropyridazin-3-one, is part of the pyridazinone family, which is known for its wide range of biological activities.

Synthesis Analysis

The synthesis of pyridazinone derivatives typically involves the condensation of hydrazines with various substituted ketones or aldehydes. For compounds similar to the one , the synthesis may involve multistep reactions starting with substituted benzylpyruvic acids followed by reactions with hydrazines and subsequent cyclization steps. These synthesis routes highlight the versatility and reactivity of the pyridazinone scaffold, allowing for the introduction of diverse substituents (El‐Ashry et al., 1987).

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives can be elucidated using various spectroscopic techniques, including NMR and IR spectroscopy, and confirmed by X-ray crystallography. These compounds typically exhibit well-defined structural features, such as planarity or near-planarity of the pyridazinone core and specific orientations of the substituent groups, contributing to their biological activity (Xu et al., 2006).

Chemical Reactions and Properties

Pyridazinone derivatives engage in various chemical reactions, reflecting their rich chemistry. These include cyclocondensation reactions, esterification, and interactions with hydrazines to form new derivatives. The presence of chloro and methylhydrazino groups influences the chemical reactivity of the core structure, enabling the formation of a wide range of compounds with potential biological activities (Khalifa et al., 2017).

Physical Properties Analysis

The physical properties of pyridazinone derivatives, including solubility, melting points, and crystalline structure, are significantly influenced by their molecular structure. The introduction of chloro and methylhydrazino groups can affect these properties, potentially altering the compound's pharmacokinetic profile and its suitability for various applications (De Armas et al., 2000).

Chemical Properties Analysis

The chemical properties of pyridazinone derivatives, such as acidity, basicity, and reactivity towards electrophiles and nucleophiles, are crucial for their biological activity. The specific electronic and steric effects imparted by the chloro- and methylhydrazino substituents play a significant role in defining these properties, influencing the compound's interaction with biological targets (Bhuva et al., 2009).

科学研究应用

环境影响和生物降解

氯酚的环境影响:氯酚,包括 2,4-二氯酚等化合物,因其对水生和哺乳动物生命的中等至显着毒性作用而被广泛研究。它们在环境中的持久性可能因可生物降解微生物的存在而异,这可能暗示了相关氯化化合物的潜在降解途径 (Krijgsheld 和 Gen,1986)。

农药污染废水的处理:对含有各种有毒污染物(包括氯酚)的高强度农药生产废水进行处理的研究表明,生物处理和颗粒活性炭是有效的处理措施。这突出了减轻类似氯化有机化合物对环境污染的潜在方法 (Goodwin 等人,2018)。

毒性和分子机制

氯酚的毒理学研究:氯酚的毒性一直是研究的主题,指出它们对非目标生物的潜在致命影响,包括氧化应激诱导和内分泌干扰。这些发现可能与评估结构相关的氯化有机化合物的毒理学特征有关 (Islam 等人,2017)。

抗氧化活性的分析技术:开发用于评估抗氧化活性的分析方法,包括 ABTS/PP 脱色测定,可以为研究各种化合物的抗氧化潜力提供一个框架,包括氯化哒嗪酮 (Ilyasov 等人,2020)。

属性

IUPAC Name |

5-[amino(methyl)amino]-4-chloro-2-(3,5-dichlorophenyl)pyridazin-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl3N4O/c1-17(15)9-5-16-18(11(19)10(9)14)8-3-6(12)2-7(13)4-8/h2-5H,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJIICKHXJVAJIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C(=O)N(N=C1)C2=CC(=CC(=C2)Cl)Cl)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl3N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379265 |

Source

|

| Record name | 4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazinyl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

175135-84-9 |

Source

|

| Record name | 4-Chloro-2-(3,5-dichlorophenyl)-5-(1-methylhydrazinyl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B70359.png)

![1-Azabicyclo[3.2.1]octan-6-ol](/img/structure/B70365.png)

![4-propan-2-yloxy-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B70369.png)

![2-[4-(4-Nitrobenzyl)piperazino]ethan-1-ol](/img/structure/B70370.png)

![7-Methoxy-2-methylbenzo[d]thiazole](/img/structure/B70382.png)